molecular formula C9H12BrN B13901202 1-Allyl-4-methylpyridin-1-ium bromide

1-Allyl-4-methylpyridin-1-ium bromide

Cat. No.: B13901202
M. Wt: 214.10 g/mol
InChI Key: DZGYJOUAQWXSRZ-UHFFFAOYSA-M
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Description

1-Allyl-4-methylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C9H12BrN. It is a pyridinium salt, which means it contains a positively charged pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Allyl-4-methylpyridin-1-ium bromide can be synthesized through the alkylation of 4-methylpyridine with allyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction is as follows:

4-Methylpyridine+Allyl bromide1-Allyl-4-methylpyridin-1-ium bromide\text{4-Methylpyridine} + \text{Allyl bromide} \rightarrow \text{this compound} 4-Methylpyridine+Allyl bromide→1-Allyl-4-methylpyridin-1-ium bromide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Allyl-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinium salt back to the corresponding pyridine.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: 4-Methylpyridine.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-Allyl-4-methylpyridin-1-ium bromide involves its interaction with various molecular targets. The positively charged pyridinium ring can interact with negatively charged biomolecules, affecting their function. For example, it can inhibit certain enzymes by binding to their active sites, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-methylpyridin-1-ium bromide
  • 1-Decyl-4-methylpyridin-1-ium bromide
  • 1-Dodecyl-4-methylpyridin-1-ium bromide

Uniqueness

1-Allyl-4-methylpyridin-1-ium bromide is unique due to its allyl group, which imparts specific reactivity and properties. Compared to other similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

Molecular Formula

C9H12BrN

Molecular Weight

214.10 g/mol

IUPAC Name

4-methyl-1-prop-2-enylpyridin-1-ium;bromide

InChI

InChI=1S/C9H12N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h3-5,7-8H,1,6H2,2H3;1H/q+1;/p-1

InChI Key

DZGYJOUAQWXSRZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)CC=C.[Br-]

Origin of Product

United States

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